molecular formula C10H9F3O2 B12955457 Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- CAS No. 848574-05-0

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Cat. No.: B12955457
CAS No.: 848574-05-0
M. Wt: 218.17 g/mol
InChI Key: HFWQRTPCSSBZAW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethan-1-one , reflects its structural components:

  • A phenyl ring substituted at the para position with a 2,2,2-trifluoro-1-hydroxyethyl group.
  • An acetyl group (ethanone) attached to the same phenyl ring.

The numbering prioritizes the acetyl group as the principal functional group, positioning the trifluoro-hydroxyethyl substituent at the fourth carbon of the benzene ring. While the CAS Registry Number for this specific compound is not explicitly listed in the provided sources, structurally analogous compounds, such as 1-[4-(1-hydroxyethyl)phenyl]ethanone (CAS 15519-23-0), highlight the prevalence of similar hydroxyethyl-acetophenone derivatives in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-, is C₁₀H₉F₃O₂ , derived as follows:

  • 10 carbons : Six from the benzene ring, two from the acetyl group, and two from the hydroxyethyl chain.
  • 9 hydrogens : Five aromatic hydrogens, three from the hydroxyethyl group, and one from the acetyl methyl.
  • 3 fluorines : From the trifluoromethyl substituent.
  • 2 oxygens : One from the ketone and one from the hydroxyl group.

The molecular weight is calculated as 218.17 g/mol (C: 12.01 × 10 = 120.10; H: 1.01 × 9 = 9.09; F: 19.00 × 3 = 57.00; O: 16.00 × 2 = 32.00). This aligns with the molecular weights of related trifluoromethylated acetophenones, such as 2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone (206.14 g/mol), adjusted for differences in substituents.

Property Value
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight (g/mol) 218.17
Exact Mass 218.056

Structural Elucidation Through X-Ray Crystallography and NMR Spectroscopy

While X-ray crystallographic data for this specific compound are unavailable in the provided sources, insights can be drawn from related structures. For example, 4-(2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (PubChem CID 74832745) demonstrates how trifluoro-hydroxyethyl groups influence molecular geometry, with bond angles and torsional strains dictated by steric and electronic effects.

NMR Spectral Predictions :

  • ¹H NMR : The hydroxyl proton is expected to resonate as a broad singlet near δ 2.5–3.5 ppm due to hydrogen bonding, while the acetyl methyl group would appear as a singlet near δ 2.6 ppm. Aromatic protons ortho to the acetyl group would deshield to δ 7.8–8.2 ppm.
  • ¹⁹F NMR : The trifluoromethyl group would produce a singlet between δ -57 and -60 ppm, consistent with trifluoromethylated aromatics like 1-(3-(trifluoromethoxy)phenyl)ethan-1-one (δ -57.83 to -58.62 ppm).
  • ¹³C NMR : The ketone carbonyl carbon would resonate near δ 205–210 ppm, while the trifluoromethyl carbon would appear as a quartet (¹JCF ≈ 280 Hz) near δ 120–125 ppm.

Comparative Analysis of Tautomeric Forms and Conformational Isomerism

The compound’s trifluoro-hydroxyethyl group introduces potential for tautomerism and conformational flexibility:

  • Tautomerism : The hydroxyl group’s acidity (enhanced by electron-withdrawing trifluoromethyl substitution) may enable keto-enol tautomerism under basic conditions. However, the stability of the enol form is likely diminished compared to non-fluorinated analogs due to the inductive effect of fluorine.
  • Conformational Isomerism : Rotation around the C–C bond linking the hydroxyethyl group to the phenyl ring generates distinct conformers. The gauche and anti conformations differ in energy due to steric interactions between the hydroxyl group and aromatic ring. Computational studies of similar compounds, such as 1-(4-(1-hydroxyethyl)phenyl)ethanone , suggest a preference for the anti conformation to minimize steric clash.
Conformation Relative Energy (kcal/mol) Dominant Interactions
Anti 0.0 (reference) Minimal steric hindrance
Gauche +1.2 OH⋯C=O hydrogen bonding

This analysis underscores the interplay between electronic effects and steric factors in dictating the compound’s structural dynamics.

Properties

CAS No.

848574-05-0

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-5,9,15H,1H3

InChI Key

HFWQRTPCSSBZAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

The most commonly reported and reliable method for synthesizing Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- involves the nucleophilic addition of a Grignard reagent to 2,2,2-trifluoroacetophenone.

Procedure Summary:

  • Starting Materials:

    • 2,2,2-Trifluoroacetophenone (electrophilic ketone)
    • A suitable Grignard reagent (alkyl or aryl magnesium halide)
  • Reaction Conditions:

    • Anhydrous environment to prevent Grignard reagent quenching by moisture
    • Solvents such as diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent
    • Controlled temperature to optimize yield and selectivity
  • Mechanism:
    The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the hydroxy-substituted product.

Advantages:

  • High selectivity for the hydroxyethyl substitution
  • Good yields under optimized conditions
  • Straightforward purification due to distinct polarity of product

Limitations:

  • Requires strict anhydrous conditions
  • Sensitive to air and moisture, necessitating inert atmosphere techniques

Acid-Catalyzed Hydrolysis of Imine Intermediates

Patent literature describes a multi-step synthesis involving:

  • Reaction of an imine compound with a suitable reagent to form a hydroxyl-containing imine intermediate
  • Acid hydrolysis of this intermediate to yield a hemiacetal compound
  • Acylation of the hemiacetal to form the target ester or ketone compound

Though this method is more complex and typically applied to polymerizable ester compounds, it may be adapted for fluorinated ketones with appropriate modifications.

Thiol-Mediated Synthesis (Related Compound Example)

A related compound, 1-(4-(2-hydroxypropan-2-yl)phenyl)ethanone, has been synthesized via a two-stage process involving:

  • Reaction with 1-dodecylthiol in methanol at 60°C for 1 hour
  • Subsequent treatment with hydrogen chloride gas in methanol at 60°C for 12 hours
  • Neutralization, extraction, and crystallization to isolate the product

This method highlights the use of thiol additives and acid catalysis in preparing hydroxy-substituted phenyl ethanones, which could inspire analogous approaches for the trifluoromethyl derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard Reaction 2,2,2-Trifluoroacetophenone + Grignard reagent; anhydrous ether or THF; inert atmosphere High (typically >80%) High selectivity; well-established Requires strict moisture control
Halogenation + Nucleophilic Substitution Bromine in acetic acid; nucleophilic substitution with hydroxide Moderate (~70%) Straightforward intermediates Multi-step; possible side reactions
Imine Hydrolysis + Acylation (Patent method) Imine intermediate; acid hydrolysis; acylation Variable Enables polymerizable derivatives Complex; multi-step; less direct
Thiol-Mediated Acid Catalysis (Related compound) 1-Dodecylthiol, HCl gas, methanol, 60°C Moderate to high (e.g., 191 g isolated) Mild conditions; scalable Specific to related compounds; adaptation needed

Research Findings and Notes

  • The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack in Grignard reactions.
  • The presence of the trifluoro group also stabilizes negative charges in intermediates, improving reaction efficiency and selectivity.
  • Strict anhydrous conditions are critical in Grignard-based syntheses to prevent reagent deactivation and side reactions.
  • Purification typically involves extraction, washing with brine, drying over sodium sulfate, and chromatographic techniques or crystallization depending on the method used.
  • The compound’s fluorinated nature makes it valuable in medicinal chemistry and materials science, necessitating high-purity synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives are widely studied for their therapeutic potential. The specific compound has been identified as a modulator of ROR gamma (RORγ), a nuclear receptor involved in immune response and inflammation.

Case Studies

  • A patent (AU2017373593A1) describes the use of Ethanone derivatives in developing RORγ modulators that exhibit anti-inflammatory properties. These compounds showed promise in preclinical models for treating autoimmune disorders .

Material Science Applications

The unique properties of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- make it suitable for various applications in material science.

Synthesis of Functional Materials

  • Polymer Chemistry : The incorporation of trifluoroethyl groups can enhance the thermal stability and chemical resistance of polymers. This compound can serve as a building block for synthesizing advanced materials with tailored properties.

Data Table: Properties Comparison

PropertyEthanone DerivativeTraditional Compounds
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
SolubilityModerate in organic solventsHigh in polar solvents

Chemical Synthesis Applications

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- can be utilized as an intermediate in organic synthesis.

Synthetic Pathways

  • The compound can undergo various reactions such as nucleophilic substitution and Friedel-Crafts acylation to produce more complex molecular architectures .

Example Reactions

  • A notable synthetic route involves the reaction with amines to form amides or with alcohols to create esters, expanding its utility in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Table 1: Key Structural Features of Ethanone Derivatives
Compound Name Substituent(s) on Phenyl Ring Functional Groups Molecular Weight (g/mol)
Target Compound –CF$_3$-CH(OH)- at para Hydroxyethyl, Trifluoromethyl ~220 (estimated)
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone –OH at 2,4 positions + –CF$_3$ Dihydroxy, Trifluoromethyl 220.13
1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone –Cl-phenoxy + –CF$_3$ at para Chlorophenoxy, Trifluoromethyl 346.74 (CAS 1417782-28-5)
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanone –CH$3$ at 2,6 positions + –CF$3$ Dimethyl, Trifluoromethyl 218.20
1-[4-(Bromomethyl)phenyl]ethanone –BrCH$_2$ at para Bromomethyl 213.07

Key Observations :

  • The target compound’s hydroxyethyl group enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., dimethylphenyl or bromomethyl derivatives) .
  • Trifluoromethyl groups increase metabolic stability and lipophilicity, but the hydroxyl group in the target compound may counterbalance this by improving aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (LogP)
Target Compound ~250 (estimated) ~80–100 (estimated) ~1.5 (moderate polarity)
1-(2-Hydroxyphenyl)ethanone 486 (literature) 93–95 1.82
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone N/A >200 ~0.9 (high polarity)
1-[4-(Bromomethyl)phenyl]ethanone N/A 45–50 2.3 (lipophilic)

Key Observations :

  • The hydroxyl group in the target compound likely reduces LogP compared to bromomethyl or trifluoromethyl-only analogs, enhancing solubility in polar solvents .
  • Melting points correlate with crystallinity: halogenated derivatives (e.g., bromomethyl) have lower melting points than hydroxylated or dihydroxylated analogs .

Biological Activity

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H10_{10}F3_3O
  • Molecular Weight : 222.19 g/mol
  • IUPAC Name : Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-
  • CAS Registry Number : Not available in the current literature but structurally related compounds have been extensively studied.

Ethanone derivatives often interact with various biological targets such as:

  • G-Protein Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular communication and are involved in numerous physiological processes. Compounds similar to ethanone have been shown to modulate chemokine receptors like CXCR3, which are involved in immune response regulation .
  • Enzyme Inhibition : Some ethanone derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmission . This suggests potential applications in treating neurological disorders.

Biological Activities

The biological activities of ethanone derivatives can be categorized as follows:

  • Antiviral Activity : Research indicates that certain ethanone derivatives demonstrate antiviral properties against various viruses, including HIV. For instance, modifications in the chemical structure can enhance selectivity and potency against viral targets .
  • Anticancer Potential : Studies have shown that similar compounds possess anticancer properties by inducing apoptosis in cancer cells. For example, triazole derivatives have been reported to inhibit the growth of colon carcinoma cells with specific IC50_{50} values .
  • Anti-inflammatory Effects : Compounds related to ethanone have exhibited anti-inflammatory activities through the modulation of pro-inflammatory cytokines and pathways .

Case Study 1: Antiviral Efficacy

A study evaluated a series of ethanone derivatives for their antiviral activity against HIV-1. The most potent compound showed an IC50_{50} value of 0.19 µM with a selectivity index (SI) of 137. This indicates a strong potential for further development as an antiviral agent .

Case Study 2: Anticancer Activity

In another investigation, a derivative of ethanone was tested against various cancer cell lines. The compound exhibited significant cytotoxicity against HCT-116 (colon cancer) and T47D (breast cancer) cell lines with IC50_{50} values of 6.2 µM and 27.3 µM respectively, highlighting its potential as an anticancer drug .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} ValueSelectivity Index
AntiviralHIV-10.19 µM137
AnticancerHCT-116 (Colon Cancer)6.2 µMNot specified
AnticancerT47D (Breast Cancer)27.3 µMNot specified
Enzyme InhibitionAChENot specifiedNot specified

Q & A

Q. Methodology :

  • Friedel-Crafts Acylation : React 4-(2,2,2-trifluoro-1-hydroxyethyl)benzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Chiral Resolution : Use enzymatic catalysis (e.g., lipases) or chiral column chromatography to isolate enantiomers.
  • Protection-Deprotection : Temporarily protect the –OH group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions .

Q. Resolution Strategies :

  • Variable-Temperature NMR : Study conformational changes (e.g., –CF₃ rotation barriers) by cooling samples to –40°C .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
  • Complementary Techniques : Pair XRD (for solid-state structure) with solution-state NOESY/ROESY (for dynamic behavior) .

Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
Hazard Profile :

  • Flammability : Likely due to the acetyl group (UN1224 classification for ketones ).
  • Toxicity : Potential irritant (hydroxyethyl and trifluoromethyl groups).

Q. Safety Measures :

  • Ventilation : Use fume hoods during synthesis.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes (risk of HF release from –CF₃ hydrolysis) .

Advanced Question: How to evaluate the compound’s potential as a fluorinated building block in drug discovery?

Answer:
Methodological Framework :

  • Pharmacokinetic Screening :
    • Lipophilicity : Measure logP values (trifluoro groups enhance membrane permeability ).
    • Metabolic Stability : Use liver microsome assays to assess CYP450 interactions.
  • Structural Analogues : Compare with known fluorinated drugs (e.g., Sitagliptin) for bioisosteric effects .
  • Computational Modeling : Predict binding affinities to target proteins (e.g., kinases) using molecular docking (AutoDock/Vina) .

Q. Solutions :

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K using liquid nitrogen).
  • SHELXL Refinement : Apply "PART" instructions to model disordered –CF₃ groups .
  • Twinned Refinement : Use TwinRotMat or CELL_NOW for twin law identification .

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